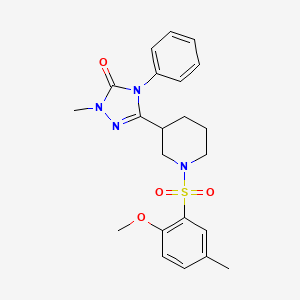
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound features a triazole ring, a piperidine moiety, and a sulfonamide group. The presence of these functional groups is crucial for its biological activity.
Pharmacological Properties
Research indicates that compounds containing triazole and sulfonamide groups exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The sulfonamide group enhances interaction with bacterial enzymes, making these compounds effective against various pathogens.
- Anticancer Activity : The compound's structure suggests potential anticancer effects. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains due to enzyme inhibition. |
| Anticancer | Induces apoptosis and inhibits cell proliferation in cancer cell lines. |
| Anti-inflammatory | Potential to modulate inflammatory pathways through COX inhibition. |
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds indicate that modifications in the piperidine and triazole moieties can significantly affect biological activity. For instance:
- Piperidine Substituents : Variations in the piperidine ring can enhance binding affinity to biological targets.
- Triazole Modifications : Alterations in the triazole ring can improve selectivity towards specific enzymes or receptors involved in disease processes.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles exhibited potent activity against resistant strains of Staphylococcus aureus. The sulfonamide functionality was critical for enhancing antimicrobial potency by interacting with bacterial enzymes .
- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
- Inflammation Models : In vivo studies using animal models indicated that the compound reduced inflammation markers significantly, suggesting potential use as an anti-inflammatory agent .
属性
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-16-11-12-19(30-3)20(14-16)31(28,29)25-13-7-8-17(15-25)21-23-24(2)22(27)26(21)18-9-5-4-6-10-18/h4-6,9-12,14,17H,7-8,13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNHBUDFXPOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













